Dimethyl(pyridin-4-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)7-8-3-5-9-6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOFNWDVXXUHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295218 | |
| Record name | 4-pyridinemethanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38222-85-4 | |
| Record name | NSC100666 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinemethanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl Pyridin 4 Ylmethyl Amine
Direct Synthesis Approaches to N,N-Dimethylated Amines
Direct synthesis methods are often the most efficient routes, typically involving a one-pot or two-step sequence to construct the target molecule from readily available starting materials.
Reductive Amination Pathways Utilizing Pyridine-4-carboxaldehyde Precursors
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis due to its high efficiency and broad applicability. wikipedia.orgacsgcipr.org This method facilitates the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org For the synthesis of Dimethyl(pyridin-4-ylmethyl)amine, this involves the reaction of Pyridine-4-carboxaldehyde with dimethylamine (B145610) to form an iminium ion, which is then reduced in situ to the target tertiary amine. wikipedia.org This one-pot procedure is widely favored as it mitigates the need for isolating the often-unstable imine intermediate. acsgcipr.org
A variety of reducing agents can be employed for this transformation, each with distinct advantages regarding selectivity, reactivity, and handling.
Hydride Reagents : Sodium borohydride (B1222165) (NaBH₄) is a mild and inexpensive reducing agent suitable for this reaction, often carried out in a protic solvent like ethanol (B145695). gctlc.org More selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanobohydride (NaBH₃CN) are also effective, though NaBH₄ is often preferred from a green chemistry perspective to avoid the toxicity associated with cyanide byproducts. acsgcipr.org Borohydride exchange resin (BER) offers another alternative with the advantage of a simplified work-up procedure.
Catalytic Hydrogenation : The use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), represents a highly atom-economical and green approach. wikipedia.orgacsgcipr.org This method produces water as the only byproduct. The reaction is typically performed under pressure and requires specialized equipment for handling hydrogen gas safely. mdpi.com Catalytic transfer hydrogenation, using a hydrogen donor like formic acid, can also be employed. frontiersin.org
The general reaction scheme is as follows: Pyridine-4-carboxaldehyde + Dimethylamine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temp | Inexpensive, mild, easy to handle | Can reduce the starting aldehyde if conditions are not controlled |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control (3-6) | Highly selective for the iminium ion | Highly toxic (cyanide), requires acidic conditions |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or Methanol, H₂ pressure (1-10 bar) | High atom economy, clean (water byproduct) | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Borohydride Exchange Resin (BER) | Ethanol, Room Temp | Simple filtration work-up | Higher cost, lower capacity per weight |
Alternative Synthetic Routes to Pyridin-4-ylmethyl Amines
The Leuckart-Wallach reaction provides another route from Pyridine-4-carboxaldehyde. wikipedia.orgmdma.ch This reaction is a variation of reductive amination that uses formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), as both the nitrogen source and the reducing agent. wikipedia.orgalfa-chemistry.com The reaction requires high temperatures, typically between 120°C and 185°C. wikipedia.org When dimethylformamide is used, it can directly provide the dimethylamino group and the hydride for reduction, leading to the formation of this compound. The reaction proceeds through the formation of a formyl intermediate followed by reduction. mdma.ch
Functional Group Interconversions Leading to this compound
The target compound can also be synthesized by modifying an existing functional group at the desired position. A plausible, albeit less direct, route is the reduction of N,N-dimethylpyridine-4-carboxamide.
This two-step approach involves:
Amide Formation : Pyridine-4-carboxylic acid (isonicotinic acid) or its activated derivative (e.g., an acyl chloride) is reacted with dimethylamine to form the stable tertiary amide, N,N-dimethylpyridine-4-carboxamide.
Amide Reduction : The resulting amide is then reduced to the corresponding tertiary amine. Amides are less reactive than esters and require strong reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, effectively reducing the carbonyl group completely to a methylene (B1212753) group. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reactive reagents. masterorganicchemistry.com
Green Chemistry and Sustainable Synthesis Considerations for Amine Formation
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. frontiersin.org Several aspects of the synthesis of this compound can be optimized according to green chemistry principles.
Atom Economy : Catalytic reductive amination using H₂ is a prime example of a green method, as it has a high atom economy, with water being the sole stoichiometric byproduct. mdpi.com In contrast, methods using hydride reagents like NaBH₄ have lower atom economy due to the generation of borate (B1201080) salts as waste. acsgcipr.org
Avoiding Hazardous Reagents : Reductive amination is considered a greener alternative to traditional Sₙ2 alkylation, as it avoids the use of potentially genotoxic alkyl halides. acsgcipr.org Within reductive amination, replacing toxic reagents like sodium cyanoborohydride with less hazardous alternatives such as sodium borohydride or catalytic hydrogenation is preferred. acsgcipr.org
Catalysis : The use of catalysts, whether heterogeneous metal catalysts (e.g., Pd/C) or biocatalysts, is a core principle of green chemistry. frontiersin.org Biocatalytic methods using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) are gaining prominence for amine synthesis. rsc.org These enzymatic reactions occur in aqueous media under mild conditions and offer high selectivity, representing a highly sustainable approach. rsc.org
Solvent Choice : The choice of solvent is critical. Utilizing greener solvents like ethanol or minimizing solvent use altogether, for instance through mechanochemical methods, can significantly reduce the environmental impact of the synthesis. gctlc.orgrsc.org
Process Intensification : One-pot reactions, such as direct reductive amination, are inherently greener as they reduce the number of steps, minimize waste from intermediate purifications, and save energy and resources. wikipedia.orggctlc.org
Scale-up Manufacturing Considerations for Synthetic Protocols
Transitioning a synthetic route from the laboratory to industrial-scale production introduces a new set of challenges and considerations. For the synthesis of this compound, direct reductive amination is often the most industrially viable route. nih.gov
Process Safety and Hazard Management : Large-scale hydrogenations require specialized high-pressure reactors and stringent safety protocols to manage the risks associated with flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C. acs.org The use of strong, water-reactive reducing agents like LiAlH₄ presents significant thermal hazards and requires careful control of temperature and moisture, making it less suitable for large-scale operations.
Catalyst Selection and Cost : For catalytic routes, the cost, lifespan, and recyclability of the catalyst are critical economic factors. While precious metal catalysts like palladium are highly efficient, developing catalysts based on more abundant and less expensive non-noble metals (e.g., nickel, cobalt) is an area of active research. mdpi.com Catalyst poisoning by the amine product or impurities can also be a challenge that needs to be managed. acs.org
Reaction Conditions and Control : Maintaining optimal temperature and pressure is crucial for selectivity and yield. Exothermic reactions, common in reductions, require efficient heat transfer to prevent runaway reactions, which becomes more challenging in large reactors. nih.gov
Downstream Processing : The choice of synthesis route impacts purification. The clean nature of catalytic hydrogenation simplifies product isolation. In contrast, routes using stoichiometric reagents require the removal of significant amounts of byproducts. The use of flow chemistry reactors can offer superior control over reaction parameters, improve safety, and facilitate seamless downstream processing, making it an attractive technology for scaling up amine synthesis. acs.org Successful large-scale campaigns of reductive amination have been reported in the pharmaceutical industry, demonstrating the maturity and robustness of this technology. acs.orgresearchgate.net
Reactivity and Reaction Mechanisms of Dimethyl Pyridin 4 Ylmethyl Amine
Fundamental Reactivity as a Tertiary Amine
The chemical behavior of Dimethyl(pyridin-4-ylmethyl)amine is significantly influenced by the presence of a tertiary amine group. This functionality imparts both basic and nucleophilic characteristics to the molecule.
Basicity and Protonation Equilibria Studies
The basicity of this compound is a key aspect of its reactivity profile. The lone pair of electrons on the nitrogen atom of the dimethylamino group can readily accept a proton. The basicity of the closely related 4-dimethylaminopyridine (B28879) (DMAP) is significantly higher than that of pyridine (B92270). wikipedia.orgyoutube.com This increased basicity is attributed to the electron-donating effect of the dimethylamino group, which increases the electron density on the pyridine ring nitrogen through resonance. youtube.comlibretexts.orgvalpo.edu This resonance stabilization of the conjugate acid makes the parent molecule a stronger base. libretexts.org The pKa value for the conjugate acid of DMAP is reported as 9.2 in water, which is considerably higher than that of pyridine (pKa = 5.2). youtube.com This indicates that DMAP is a much stronger base. youtube.com
The protonation equilibrium of this compound is therefore shifted towards the protonated form in acidic conditions. The site of protonation is a critical factor in its subsequent reactions. In the case of DMAP, protonation occurs at the pyridine nitrogen, as the resulting cation is resonance-stabilized. libretexts.org
Table 1: pKa Values of Selected Pyridine Derivatives
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.2 youtube.com |
| 4-Dimethylaminopyridine (DMAP) | 9.7 libretexts.org |
| 2,6-Dimethylpyridine | 6.7 libretexts.org |
This table provides a comparison of the basicity of DMAP with related pyridine compounds.
Nucleophilic Reactivity of the Amine Nitrogen
The nitrogen atom of the dimethylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of reactions where it attacks electron-deficient centers. solubilityofthings.com
A critical factor influencing the nucleophilicity is the electronic environment of the nitrogen atom. In the analogous compound 4-dimethylaminopyridine (DMAP), the pyridine nitrogen is found to be the more nucleophilic center due to resonance effects. valpo.eduresearchgate.net Electron donation from the dimethylamino group increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity. valpo.eduresearchgate.net Consequently, alkylation of DMAP occurs exclusively at the pyridine nitrogen. valpo.edu
This enhanced nucleophilicity makes DMAP a highly effective catalyst for various transformations, including acylation and esterification reactions. solubilityofthings.comcommonorganicchemistry.com It functions by forming a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by a nucleophile like an alcohol. wikipedia.orgyoutube.com
Participation in Carbon-Heteroatom Bond Formation Reactions
This compound and its analogues are valuable ligands and catalysts in transition metal-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-heteroatom bonds.
C-N Bond Forming Reactions (e.g., Buchwald-Hartwig type couplings)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org While specific studies detailing the use of this compound as a ligand in this reaction are not prevalent in the provided search results, the analogous 4-dimethylaminopyridine (DMAP) and other pyridine derivatives are known to influence such couplings.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.orglibretexts.org The choice of ligand is crucial for the efficiency and scope of the reaction. libretexts.org Bidentate phosphine (B1218219) ligands like BINAP and DDPF were early breakthroughs, enabling the coupling of primary amines. wikipedia.org More recently, a wide array of specialized ligands have been developed to couple various types of amines and amides under milder conditions. libretexts.orgchemrxiv.org
C-O Bond Forming Reactions (e.g., Chan-Lam type couplings)
The Chan-Lam coupling reaction provides a route to form carbon-oxygen bonds between aryl boronic acids and alcohols, catalyzed by copper complexes. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed at room temperature in the presence of air. wikipedia.org
A study has demonstrated the use of a square pyramidal copper complex containing four 4-dimethylaminopyridine (DMAP) ligands, [Cu(DMAP)₄I]I, as a highly efficient catalyst for Chan-Lam C-N and C-S cross-coupling reactions. rsc.org This complex was effective at a low catalyst loading (2 mol%) in methanol (B129727) at room temperature, highlighting the potential of DMAP-based ligands in promoting such transformations. rsc.org The mechanism is believed to involve a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination to form the aryl ether. wikipedia.org The use of pyridine as a ligand has also been documented in Chan-Lam couplings. wikipedia.orgthieme-connect.de
Role in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. This compound and its analogues can act as catalysts in such reactions.
For instance, 4-dimethylaminopyridine (DMAP) is known to catalyze the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. sigmaaldrich.com This reaction is a classic example of an MCR. DMAP has also been used as a catalyst for the synthesis of 3,5-disubstituted 2,6-dicyanoanilines from the reaction of malononitrile, aldehydes, and β-nitroolefins. sigmaaldrich.com
The catalytic activity of DMAP in these reactions stems from its ability to act as a nucleophilic catalyst, activating one of the reactants to facilitate the subsequent bond-forming steps. youtube.comsigmaaldrich.com
Thermal and Photochemical Reactivity Investigations
The thermal and photochemical stability of a compound dictates its storage, handling, and potential applications in environments exposed to heat or light. Investigations into the closely related and widely used catalyst, 4-(dimethylamino)pyridine (DMAP), provide significant insight into the expected reactivity of this compound.
Thermal Reactivity: DMAP is a crystalline solid that is generally stable under normal temperatures and pressures. nih.gov However, upon heating, it can decompose, generating toxic gases such as nitrogen oxides, carbon monoxide, and carbon dioxide. nih.gov Calorimetric studies on DMAP have determined its melting temperature to be approximately 387 K (114 °C) and have characterized its enthalpy of fusion and combustion. Reports have noted that concentrated samples of DMAP can undergo rapid exothermic decomposition, warranting caution when handling or storing the pure substance, especially in larger quantities.
Photochemical Reactivity: The photochemical behavior of DMAP and its derivatives has been a subject of study, particularly focusing on photoinduced intramolecular electron transfer processes. lobachemie.com Unlike DMAP itself, which exhibits dual fluorescence depending on the solvent, its sterically hindered derivatives show a single charge transfer fluorescence band. lobachemie.com This indicates that upon photoexcitation, an electron is transferred from the dimethylamino group to the pyridine ring, forming a twisted intramolecular charge transfer (TICT) state. Such processes are fundamental to understanding the photostability and potential phototoxicity of these compounds. Furthermore, studies on other pyridine derivatives have shown that UV irradiation can induce the homolytic cleavage of bonds, such as a carbon-iodine bond in iodinated pyrimidines, leading to the release of radicals and subsequent chemical transformations. This suggests that the bonds within the this compound molecule, particularly the C-N bonds of the aminomethyl group, could be susceptible to photochemical cleavage under certain irradiation conditions.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Dimethyl(pyridin-4-ylmethyl)amine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecule's connectivity and chemical environment can be constructed.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within the this compound molecule. The ¹H NMR spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments.
The spectrum is characterized by signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the dimethylamino and methylene (B1212753) groups. The protons on the pyridine ring adjacent to the nitrogen atom (positions 2 and 6) typically appear as a doublet at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen. The protons at positions 3 and 5 also present as a doublet, but at a slightly more upfield position. The methylene protons (CH₂) adjacent to the pyridine ring and the amine group appear as a singlet, and the six protons of the two methyl groups (N(CH₃)₂) also produce a characteristic singlet.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.54 | Doublet | 2H | H-2, H-6 (Pyridine) |
| ~7.25 | Doublet | 2H | H-3, H-5 (Pyridine) |
| ~3.90 | Singlet | 2H | -CH₂- |
| ~2.40 | Singlet | 6H | -N(CH₃)₂ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.
The carbon atoms of the pyridine ring show signals in the aromatic region of the spectrum. The carbon atom attached to the dimethylamino group (C-4) is significantly shielded and appears at a distinct chemical shift. The carbons adjacent to the ring nitrogen (C-2 and C-6) and the other ring carbons (C-3 and C-5) also have characteristic chemical shifts. The carbon of the methylene group and the carbons of the dimethylamino group appear in the aliphatic region of the spectrum. chemicalbook.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-4 (Pyridine) |
| ~149.5 | C-2, C-6 (Pyridine) |
| ~123.0 | C-3, C-5 (Pyridine) |
| ~60.0 | -CH₂- |
| ~40.0 | -N(CH₃)₂ |
Note: Chemical shifts are approximate and can vary based on experimental parameters.
To further confirm the structural assignments and elucidate complex spin-spin coupling networks, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, this technique would show cross-peaks between the coupled aromatic protons on the pyridine ring (H-2/H-6 with H-3/H-5), confirming their adjacent relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for definitively assigning the carbon signals based on their attached protons. For instance, the signal for the methylene protons in the ¹H NMR spectrum will correlate with the methylene carbon signal in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is crucial for piecing together the molecular framework. For example, the protons of the dimethylamino group would show a correlation to the C-4 carbon of the pyridine ring, and the methylene protons would show correlations to the C-4 and C-3/C-5 carbons of the pyridine ring, providing unambiguous evidence for the connectivity of the functional groups. youtube.com
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns under specific ionization conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is used to confirm the purity of this compound and to obtain its molecular weight. In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. mtc-usa.com The eluent is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight of 137.21 g/mol . nih.govmassbank.eu
A study utilizing LC-MS/MS has been reported for the trace analysis of 4-dimethylaminopyridine (B28879), highlighting the sensitivity of this method. researchgate.net Furthermore, LC-MS has been employed in the analysis of related compounds, demonstrating its utility in metabolic profiling. researchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatography column, resulting in higher resolution, improved sensitivity, and faster analysis times. acs.org The principles of separation and detection are the same as in LC-MS. The enhanced separation efficiency of UPLC can be particularly advantageous for resolving this compound from closely related impurities. The resulting mass spectrum from a UPLC-MS analysis would provide high-resolution mass data, allowing for the precise determination of the elemental composition of the molecule, further confirming its molecular formula as C₈H₁₂N₂.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A rapid and reliable isocratic reversed-phase HPLC method has been developed for its analysis. mtc-usa.com This method is crucial for quality control, ensuring the compound meets the required purity standards for its various applications.
Method development often involves optimizing the mobile phase composition, stationary phase, and detection wavelength to achieve efficient separation and sensitive detection. For instance, a method for a related compound, 2-(p-dimethylaminostyryl) pyridine methiodide, utilized a reversed-phase C18 column with a mobile phase of 80% methanol (B129727) and 20% acetate (B1210297) buffer at pH 4.0, with detection at 460 nm. nih.gov While specific conditions for this compound may vary, the principles of reversed-phase chromatography are generally applicable. The retention of amines can be achieved through a mixed-mode mechanism involving both reversed-phase and cation-exchange interactions. helixchrom.com The retention time and resolution can be finely tuned by adjusting the acetonitrile (B52724) content, buffer pH, and buffer concentration in the mobile phase. helixchrom.com
A specific HPLC method for this compound (DMAP) utilized a Cogent Diamond Hydride™ column, which is typically used for Aqueous Normal Phase (ANP) chromatography but performed well in reversed-phase mode for this application. mtc-usa.com The conditions for this method are detailed in the table below.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Cogent Diamond Hydride™, 4µm, 100Å |
| Dimensions | 4.6 x 75mm |
| Mobile Phase | 90:10 DI Water/0.05% TFA : Acetonitrile |
| Flow Rate | 2.0 mL/minute |
| Detection | UV @ 280nm |
| Injection Volume | 10µL |
| Sample Preparation | 1mg/mL in 50:50 DI Water/0.05% TFA : Acetonitrile |
This table summarizes the experimental conditions for a published HPLC method for the analysis of this compound. mtc-usa.com
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. For the analysis of amines like this compound, which can be basic and polar, special considerations are often necessary to achieve good peak shape and resolution. ijpsonline.com Due to the basic nature of such compounds, they can interact with the stationary phase, leading to peak tailing. ijpsonline.com
Headspace GC is a particularly useful variation for the determination of residual solvents in pharmaceutical substances, as it avoids the injection of non-volatile matrix components onto the column. ijpsonline.com A study on the determination of triethylamine (B128534), pyridine, and dimethyl formamide (B127407) in telmisartan (B1682998) utilized headspace GC with a DB624 column. ijpsonline.com While this study did not directly analyze this compound, the methodology is relevant for analyzing similar basic compounds. The use of an appropriate diluent, such as N-methyl pyrrolidone, can be crucial for achieving accurate and precise results for basic analytes. ijpsonline.com
For direct GC analysis, derivatization can sometimes be employed to improve the chromatographic properties of amines. ijpsonline.com However, direct analysis is also possible with the appropriate column and conditions. A GC method for the analysis of semivolatile compounds, including pyridine derivatives, has been established using a SLB-5ms column. sigmaaldrich.com
Table 2: Illustrative GC Headspace Parameters for Amine Analysis
| Parameter | Value |
| Column | DB624, 30 m x 0.32 mm i.d., 1.8 µm film thickness |
| Carrier Gas | Nitrogen |
| Flow Rate | 1 mL/min |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Oven Program | 40°C for 15 min, then ramp to 240°C at 30°C/min, hold for 5 min |
| Incubation Temperature | 100°C |
| Incubation Time | 20 min |
This table provides an example of GC headspace conditions that could be adapted for the analysis of this compound, based on a method for other basic compounds. ijpsonline.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. A combined experimental and theoretical study using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy has been conducted on 4-N,N'-dimethylamino pyridine (a closely related compound), providing detailed vibrational assignments. researchgate.netnih.govnih.gov
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the dimethylamino group, and the methylene bridge.
Key vibrational modes and their expected spectral regions include:
C-H stretching vibrations of the aromatic pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net
Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups in the dimethylamino moiety are expected to appear around 2956 cm⁻¹ and 2828 cm⁻¹, respectively. researchgate.net
C-N stretching vibrations are characteristic of aliphatic amines and are typically found in the 1250-1020 cm⁻¹ range. docbrown.info
Pyridine ring vibrations give rise to a series of characteristic bands. For example, the C=C and C=N stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ region.
N-H deformation vibrations , which would be present in the protonated form of the molecule, are observed around 1650-1550 cm⁻¹. docbrown.info
A study on bis(4-dimethylaminopyridinium) tetrachlorocuprate, which contains the protonated form of 4-dimethylaminopyridine, provided detailed IR spectral assignments aided by theoretical calculations. researchgate.net These assignments can serve as a valuable reference for interpreting the spectrum of this compound.
Table 3: Selected FT-IR and FT-Raman Vibrational Frequencies for a Related Pyridine Derivative
| Wavenumber (cm⁻¹) - Experimental | Wavenumber (cm⁻¹) - Calculated | Vibrational Assignment |
| 3101 | - | Symmetric C-H stretching of pyridine ring |
| 3068 | - | Asymmetric C-H stretching of pyridine ring |
| 2956 | - | Asymmetric stretching of CH₃ group |
| 2917 | - | Asymmetric stretching of CH₂ group |
| 1603 | - | C=O stretching (in a different context) |
| 950 | - | Rocking mode of -CH₃ group |
| 748 | 740 | C-N stretching |
This table presents selected vibrational frequencies from a study on a related compound, illustrating the types of vibrations and their spectral locations that can be expected for this compound. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of the molecular structure.
Several crystal structures containing the 4-(dimethylamino)pyridinium (B8497252) (HDMAP⁺) cation, the protonated form of 4-dimethylaminopyridine, have been reported. nih.govresearchgate.net For instance, the crystal structure of a 1:1 co-crystal of 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate with neutral N,N-dimethylpyridin-4-amine (DMAP) has been determined. nih.govresearchgate.net This study revealed a layered structure with cation layers composed of HDMAP⁺ and DMAP, and anion layers of HqSA⁻. nih.govresearchgate.net The protonated HDMAP⁺ molecule forms N—H···N hydrogen bonds with the neutral DMAP molecule. nih.govresearchgate.net
Another study reported the crystal structure of an adduct of 4-(dimethylamino)pyridine with 4-methoxyphenylborane. researchgate.net This analysis showed that the two independent molecules in the asymmetric unit both exhibit coplanar methoxy (B1213986) and dimethylamino substituents on their respective aromatic rings. researchgate.net
The crystal structure of bis(4-dimethylaminopyridinium) tetrachlorocuprate has also been elucidated, showing a monoclinic system with space group C2/c. researchgate.net In this structure, the 4-dimethylaminopyridinium cations are protonated at their pyridine nitrogen atoms. researchgate.net The crystal packing is characterized by an alternation of inorganic and organic layers held together by N-H···Cl and C-H···Cl hydrogen bonds. researchgate.net
While a crystal structure specifically for the neutral this compound was not found in the search results, the data from these related structures provide valuable insights into the expected solid-state conformation and intermolecular interactions of this compound. The Cambridge Structural Database (CSD) is a key resource for such crystal structure information. nih.gov
Table 4: Crystallographic Data for a Related 4-(Dimethylamino)pyridinium Salt
| Parameter | Value |
| Compound | (C₇H₁₁N₂)₂CuCl₄ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.4356 (18) |
| b (Å) | 12.0901 (17) |
| c (Å) | 14.094 (2) |
| β (˚) | 115.303 (2) |
| Volume (ų) | 1915.8 (5) |
| Z | 4 |
This table presents the unit cell parameters for bis(4-dimethylaminopyridinium) tetrachlorocuprate, a compound containing the protonated form of this compound's parent amine. researchgate.net
Computational and Theoretical Chemistry Studies of Dimethyl Pyridin 4 Ylmethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of Dimethyl(pyridin-4-ylmethyl)amine. These calculations provide a basis for explaining its high basicity and catalytic activity, which arise from the electron-donating dimethylamino group enhancing the nucleophilicity of the pyridine (B92270) ring nitrogen through resonance. wikipedia.org
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has been extensively used to model the electronic structure and reactivity of this compound. nih.govnih.gov DFT calculations on the charge-transfer complex formed between DMAP (as the electron donor) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (as the electron acceptor) show that the highest occupied molecular orbitals (HOMOs) are predominantly located on the DMAP moiety, while the lowest unoccupied molecular orbitals (LUMOs) are localized on the DDQ. nih.gov This distribution is characteristic of a charge-transfer interaction and is supported by analysis of the molecule's frontier molecular orbitals (FMOs). nih.gov
The reactivity of DMAP can be quantified through various descriptors calculated from HOMO and LUMO energies. nih.gov These parameters provide insight into the molecule's susceptibility to chemical reactions. nih.gov Molecular Electrostatic Potential (MEP) maps, another tool derived from DFT, visually confirm the nucleophilic nature of DMAP, highlighting regions of negative electrostatic potential that are prone to electrophilic attack. nih.gov
A study combining experimental work with DFT calculations (at the wB97XD/6-31G(d,p) level of theory) on the DMAP-DDQ complex provided the following reactivity descriptors: nih.gov
| Reactivity Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | -0.58 |
| Hardness | η | 3.41 |
| Softness | S | 0.29 |
| Chemical Potential | μ | -2.83 |
| Electrophilicity Index | ω | 1.17 |
Table 1: Reactivity descriptors of the DMAP-DDQ charge-transfer complex calculated using DFT. Data sourced from a study by Al-Mokhtar et al. nih.gov
Ab Initio Methods for Molecular Orbital Analysis
Ab initio methods, which are based on first principles without empirical parameters, have also been applied to study this compound and its derivatives. Molecular orbital calculations are used to examine the electron density on each nitrogen atom, providing a quantitative measure of nucleophilicity. valpo.edu A comparative study between DMAP and 4-(Dimethylaminomethyl)pyridine (DMAMP) used molecular orbital calculations to demonstrate the importance of the resonance effect in DMAP. valpo.edu In DMAP, electron donation from the amino group increases electron density on the pyridine nitrogen, making it the exclusive site of alkylation. valpo.edu In DMAMP, where a methylene (B1212753) group separates the two nitrogen atoms and prevents resonance, alkylation occurs on the more basic amino group instead. valpo.edu
Conformational Analysis and Energy Minima Determination
Computational methods are crucial for determining the stable conformations and corresponding energy minima of molecules. DFT calculations have been used to determine the optimized geometry of this compound, both as a free molecule and within a charge-transfer complex. nih.gov For instance, in the optimized structure of the DMAP-DDQ complex, slight changes in bond angles compared to the free monomers provide evidence of the interaction and formation of the stable complex. nih.gov Such studies are essential for understanding how the molecule's geometry influences its packing in the solid state and its interactions with other molecules. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with the surrounding environment, such as a solvent. These simulations can model the bulk properties of systems containing this compound. For example, MD simulations have been used to investigate the physical properties of ionic liquids based on the DMAP cation. These studies provide valuable insights into the structural and transport properties of these materials, which are important for their application as catalysts and green solvents.
Reaction Mechanism Elucidation through Computational Modeling
One of the most significant applications of computational modeling for this compound is the elucidation of reaction mechanisms. DFT studies have been instrumental in confirming the nucleophilic catalysis pathway for reactions like the acetylation of alcohols. wikipedia.orgnih.gov
In the DMAP-catalyzed acetylation of tert-butanol (B103910) with acetic anhydride (B1165640), computational studies at the Becke3LYP/6-311+G(d,p) level of theory have shown that the most energetically favorable pathway involves three key steps: wikipedia.orgnih.gov
Nucleophilic Attack: The pyridine nitrogen of DMAP attacks one of the carbonyl carbons of acetic anhydride. wikipedia.orgnih.gov
Intermediate Formation: This leads to the formation of a key intermediate, the N-acetylpyridinium ion, paired with an acetate (B1210297) counter-ion. wikipedia.orgnih.gov
Acyl Transfer: The alcohol substrate then reacts with the highly reactive N-acetylpyridinium intermediate. The acetate ion acts as a base, abstracting a proton from the alcohol, which facilitates the transfer of the acetyl group to form the final ester product and regenerate the DMAP catalyst. wikipedia.orgnih.gov
Theoretical calculations have demonstrated that the energy barrier for this nucleophilic pathway is significantly lower than that of a competing base-catalyzed pathway, where DMAP would simply act as a base to deprotonate the alcohol. nih.gov This computational evidence strongly supports the nucleophilic catalysis mechanism as the dominant route. nih.gov Similar mechanisms are proposed for other reactions, such as the synthesis of vitamin E succinate, where DMAP attacks succinic anhydride to form a reactive intermediate. academie-sciences.fr
Quantitative Structure-Activity Relationship (QSAR) Studies in Non-Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate variations in the chemical structure of a series of compounds with their measured activity. While widely used in drug design, QSAR principles can also be applied in non-biological contexts, such as catalysis. For this compound and its analogues, QSAR can be used to predict their catalytic effectiveness based on calculated molecular descriptors.
Role As a Building Block in Complex Organic Synthesis
Synthesis of Pyridine-Derived Heterocycles and Derivatives
Currently, publicly available scientific literature does not provide specific examples of Dimethyl(pyridin-4-ylmethyl)amine being used as a direct precursor for the construction of new, fused, or appended pyridine-derived heterocyclic systems through cyclization reactions involving the core structure of the molecule. Its primary role appears to be in the modification of other molecules rather than serving as a foundational ring structure for further heterocyclic synthesis.
Precursor for Advanced Amine Functionalization and Modification
The most clearly defined role for this compound as a building block lies in the functionalization of its exocyclic dimethylamino group. The nitrogen atom of this group is significantly more nucleophilic than the nitrogen within the pyridine (B92270) ring. This differential reactivity allows for selective chemical modifications.
A key example of this is in quaternization reactions. When this compound is treated with an alkylating agent, such as an alkyl halide, the reaction occurs exclusively at the dimethylamino nitrogen. This selective alkylation leads to the formation of a quaternary ammonium (B1175870) salt. This contrasts sharply with the reactivity of its isomer, DMAP, where alkylation occurs at the pyridine nitrogen due to resonance effects.
This selective functionalization is a critical tool for chemists. By converting the dimethylamino group into a quaternary ammonium salt, the properties of the molecule are significantly altered. This can be a strategic step in a multi-step synthesis, for instance, to introduce a charged moiety, alter solubility, or create a leaving group for subsequent transformations.
Table 1: Selective Alkylation of this compound
| Reactant | Alkylating Agent | Solvent | Product | Key Observation |
| This compound | Methyl Iodide | Common organic solvents | N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide | Alkylation occurs exclusively at the exocyclic amino group. |
Intermediacy in the Synthesis of Specialty Chemicals and Reagents
While this compound is a commercially available reagent, there is limited specific information in the scientific literature detailing its role as a crucial intermediate in the synthesis of named specialty chemicals or complex reagents. Its application appears to be more as a fundamental building block for introducing the pyridin-4-ylmethyl)amino moiety into a larger molecule, rather than being a recognized intermediate in a well-established synthetic pathway to a high-value, complex product. There is some ambiguity in chemical databases, where its CAS number (1126-58-5) has occasionally been associated with Girard's Reagent P, a structurally different compound used in analytical chemistry. This highlights the importance of careful structural verification when sourcing chemical information.
Stereoselective Synthesis Applications
There is currently no significant body of research demonstrating the application of this compound or its simple derivatives in stereoselective synthesis. Its structure does not possess inherent chirality, and it has not been widely adopted as a ligand for asymmetric metal catalysis or as a chiral auxiliary. The focus of its use remains in leveraging the nucleophilicity of its exocyclic amine for non-stereoselective functionalizations.
Applications in Catalysis and Ligand Design
Dimethyl(pyridin-4-ylmethyl)amine as a Nitrogen-Based Ligand in Metal Complexes
As a nitrogen-based ligand, this compound and its analogues are utilized in scientific research as foundational units for constructing more elaborate molecules and for their potential to bind with metal ions. The presence of two distinct nitrogen atoms allows for various coordination modes, including monodentate coordination through the more basic pyridine (B92270) nitrogen or bidentate chelation involving both nitrogen atoms to form a stable five-membered ring with a metal center.
Pyridine-amine ligands, a class to which this compound belongs, are widely studied in coordination chemistry. The broader family of picolylamine derivatives are known to be effective bidentate ligands, capable of forming stable complexes with a variety of transition metals. wikipedia.org The coordination typically occurs through the nitrogen atom of the pyridine ring and the nitrogen of the side-chain amino group.
The nature of the resulting metal complex is influenced by several factors:
The Metal Ion: The size, charge, and electronic configuration of the metal ion dictate the preferred coordination geometry.
The Ligand Bite Angle: The N(pyridine)-Metal-N(amine) angle is a critical parameter that affects the stability and reactivity of the complex.
Complexes involving pyridine ligands can adopt various geometries, including octahedral and tetrahedral, often as mixed-ligand complexes. wikipedia.org For instance, cobalt(II) and nickel(II) are known to form both tetrahedral and octahedral complexes with pyridine-based ligands depending on the reaction conditions. wikipedia.org
The design of nitrogen-based ligands is central to the development of catalysts for a wide range of chemical transformations.
Achiral Ligands: For many catalytic applications, simple, achiral ligands like this compound are employed to support the metal center, stabilize it, and modulate its electronic properties without inducing stereoselectivity. The primary design considerations are electronic effects (e.g., the electron-donating ability of the ligand) and steric properties to control substrate access to the catalytic site.
Chiral Ligands: The development of asymmetric catalysis relies on chiral ligands to create a stereochemically defined environment around the metal center. While this compound itself is achiral, its framework can be modified to create chiral variants. General strategies include:
Introduction of a chiral center in the backbone, for example, by using a chiral amino alcohol to synthesize the ligand.
Attachment of a chiral auxiliary to the pyridine ring or the amino group.
Creation of planar chirality, a strategy that has been successfully applied to the related but structurally distinct 4-Dimethylaminopyridine (B28879) (DMAP) to create effective catalysts for asymmetric synthesis. nih.govscispace.com
The goal is to design a ligand that binds to the metal and directs the approach of the substrate in a highly specific orientation, leading to the preferential formation of one enantiomer of the product.
Role in Transition Metal Catalysis
While specific data on the catalytic use of this compound is limited, the broader class of pyridine-amine ligands is known to be effective in various transition metal-catalyzed reactions.
Pyridine-containing ligands are employed in cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental transformations in medicinal chemistry and materials science. For example, copper-catalyzed Ullmann-type C-N cross-coupling reactions have been successfully carried out using pyridine derivatives to synthesize N-arylpyridines. In some systems, a recyclable copper(I) catalyst supported on a resin has been shown to effectively catalyze the C-N coupling of 4-chloropyridinium chloride with various anilines without the need for an additional stabilizing ligand. mdpi.com These reactions can yield either mono- or bis-pyridylated amine products depending on the substrate and reaction conditions. mdpi.com
The ligand's role is to facilitate the catalytic cycle, which typically involves oxidative addition, coordination of the coupling partner, and reductive elimination to form the product and regenerate the active catalyst.
The development of asymmetric versions of catalytic reactions often involves the use of chiral ligands. While information on this compound in this context is scarce, related chiral pyridine-based ligands are instrumental. For instance, palladium complexes with chiral diphosphine ligands have been used for asymmetric allylic pyridinylation, where a pyridine unit is added to an allylic substrate with high enantioselectivity. nih.gov In such reactions, the chiral ligand controls the stereochemical outcome by creating a chiral pocket around the metal, influencing the facial selectivity of the nucleophilic attack.
Pyridine-amine ligands can support metal centers in various oxidation states, making them suitable for catalytic oxidation and reduction reactions. Copper complexes with substituted pyridine ligands, for example, have been studied for the oxidative coupling of phenols. tue.nl In these processes, the ligand stabilizes the copper(I) and copper(II) oxidation states that are key to the catalytic cycle.
In the realm of reductions, main group metal hydrides activated by pyridine-based molecules have shown catalytic activity. A dihydropyridylsodium compound derived from a substituted 4-(dimethylamino)pyridine has been reported as a soluble and reactive molecular carrier of sodium hydride, effective in the transfer hydrogenation of alkenes. researchgate.net This demonstrates the potential of pyridine-based structures to mediate hydride transfer processes.
Organocatalysis Utilizing the Amine Functionality
The amine functionality is a cornerstone of organocatalysis, and pyridine derivatives featuring an exocyclic amine group are particularly effective catalysts for a wide range of organic transformations. The compound N,N-Dimethylpyridin-4-amine (DMAP), a close structural analog of this compound, serves as a quintessential example of how the interplay between the pyridine ring and the dimethylamine (B145610) group leads to potent catalytic activity. Although research on this compound itself is not as extensive, the principles of catalysis derived from studies of DMAP provide a strong framework for understanding its potential.
The primary mechanism through which these compounds exert their catalytic effect is nucleophilic catalysis. The nitrogen atom of the dimethylamino group is significantly more basic and nucleophilic than the pyridine ring nitrogen. This enhanced nucleophilicity allows it to initiate reactions, typically by attacking an electrophilic center, such as the carbonyl carbon of an anhydride (B1165640) or acyl chloride. This initial step forms a highly reactive intermediate, which is then more susceptible to attack by a weakly nucleophilic substrate, such as an alcohol.
A classic example of this catalytic cycle is in acylation reactions. wikipedia.orgnih.gov In the presence of a catalyst like DMAP, the reaction rate of esterification with acid anhydrides can be accelerated by a factor of up to 10,000. commonorganicchemistry.com The catalytic cycle for an esterification reaction with an acid anhydride proceeds via the following steps:
Activation: The nucleophilic dimethylamino group attacks one of the carbonyl groups of the acid anhydride, displacing a carboxylate anion and forming a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting anhydride.
Nucleophilic Attack: The alcohol substrate, which may be a poor nucleophile on its own, attacks the activated N-acylpyridinium intermediate.
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, yielding the ester product and regenerating the neutral amine catalyst, which can then enter another catalytic cycle. An auxiliary base, such as triethylamine (B128534) or pyridine, is often added to neutralize the carboxylic acid byproduct formed during the reaction. wikipedia.org
This catalytic strategy has been successfully applied to a variety of reactions beyond simple esterifications, including silylations, tritylations, and the Steglich rearrangement. wikipedia.org
Research has demonstrated the effectiveness of DMAP in promoting challenging reactions. For instance, in the synthesis of O⁶-(hetarylmethyl) guanine (B1146940) derivatives, DMAP was employed as a nucleophilic catalyst in DMSO at 60°C. This method successfully produced the desired compounds in yields ranging from 20-87% from alcohols with poor nucleophilicity, a task that was difficult to achieve with other methods. uni-mainz.de
The following table summarizes the yields for the synthesis of various O⁶-(hetarylmethyl) guanine derivatives using DMAP as a catalyst.
| Hetaryl Methanol (B129727) Reactant | Yield (%) with DMAP Catalysis |
|---|---|
| (2-Fluoropyridin-3-yl)methanol | 55 |
| (6-Fluoropyridin-3-yl)methanol | 60 |
| (Pyridin-2-yl)methanol | 87 |
| (Pyrimidin-5-yl)methanol | 20 |
Furthermore, the utility of the amine functionality in organocatalysis extends to oxidation reactions. A system using DMAP in combination with benzyl (B1604629) bromide was developed for the selective oxidation of methyl aromatics using molecular oxygen. researchgate.net This metal-free system demonstrated higher catalytic activity compared to other pyridine analogues like 4-carboxypyridine or 4-cyanopyridine (B195900). researchgate.net The catalytic activity in p-xylene (B151628) oxidation, for example, followed the order: 4-carboxypyridine < 4-cyanopyridine < pyridine < DMAP, highlighting the beneficial role of the electron-donating dimethylamino group. researchgate.net
The reaction of p-xylene oxidation in the presence of DMAP and benzyl bromide yielded p-toluic acid as the major product with a selectivity of 58%.
| Product | Selectivity (%) |
|---|---|
| p-Tolyl alcohol | 7 |
| p-Tolualdehyde | 13 |
| p-Toluic acid | 58 |
| 4-Methylbenzyl 4-toluate | 19 |
These examples underscore the versatility and efficacy of the amine functionality in pyridine-based organocatalysts, enabling a variety of important chemical transformations under relatively mild conditions.
Emerging Applications in Materials Science
Integration into Metal-Organic Frameworks (MOFs) as Linkers or Modifiers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs can be tailored by carefully selecting these components. Dimethyl(pyridin-4-ylmethyl)amine, often referred to as 4-dimethylaminopyridine (B28879) (DMAP) in the literature, and its derivatives are being explored for their potential in MOF synthesis.
While direct use of this compound itself as a primary linker is less common due to its single coordination site on the pyridine (B92270) nitrogen, it can be incorporated as a modifier or co-ligand. Its basic dimethylamino group can influence the properties of the resulting MOF, such as its catalytic activity or its ability to adsorb specific molecules.
More commonly, derivatives of this compound, where the pyridine ring is functionalized with carboxylic acid groups, are used as the primary organic linkers. For instance, 2,6-bis(3,5-dicarboxyphenoxy)pyridine has been used to create highly porous MOFs. researchgate.net The presence of the pyridine nitrogen within the linker structure can provide additional coordination sites or act as a basic site to enhance properties like CO2 capture. researchgate.net
In some cases, DMAP has been used in the synthesis of metal complexes that can be considered as precursors or building blocks for larger supramolecular structures or MOFs. For example, several zinc-based complexes with DMAP and various carboxylate ligands have been synthesized and characterized. researchgate.net These studies help in understanding the coordination chemistry of DMAP and its potential role in directing the structure of more complex frameworks.
Polymer Chemistry Applications
The unique reactivity of this compound has led to its exploration in various aspects of polymer chemistry, from initiating polymerization to functionalizing existing polymer chains.
Monomer or Initiator in Polymerization Reactions
This compound can act as an efficient initiator for the anionic homopolymerization of epoxy monomers like phenyl glycidyl (B131873) ether (PGE) and diglycidyl ether of bisphenol A (DGEBA). researchgate.net Studies have shown that DMAP can lead to high polymerization rates and produce polymers with longer primary chains compared to traditional initiators. researchgate.net This can result in epoxy networks with high crosslink densities and high glass transition temperatures. researchgate.net
While not a traditional monomer itself, derivatives of pyridine, such as 4-vinylpyridine (B31050) (4-VP), are important monomers in polymer synthesis. researchgate.netresearchgate.net The polymerization of 4-VP can be initiated by various methods, including radiation grafting, to create functional polymer surfaces. researchgate.net Although distinct from this compound, the study of 4-VP polymerization provides insights into the behavior of pyridine-containing polymers.
Role in Polymer Functionalization
The nucleophilic nature of the dimethylamino group and the coordinating ability of the pyridine ring make this compound a useful reagent for polymer functionalization. This process involves chemically modifying a polymer to introduce new functional groups and, consequently, new properties.
One common strategy is to graft polymers containing pyridine groups onto other polymer backbones. For example, 4-vinylpyridine has been grafted onto polypropylene (B1209903) films to modify their surface properties. researchgate.net This creates a surface with accessible pyridine units that can then be used for further reactions or to impart specific functionalities like antimicrobial properties after quaternization. researchgate.net
Furthermore, polymer-bound versions of DMAP are commercially available and used as catalysts in organic synthesis. chemimpex.comcymitquimica.com These polymer-supported catalysts offer the advantage of easy separation and recycling, which is crucial for sustainable chemical processes. chemimpex.com The DMAP is immobilized on a polymer support, allowing it to act as a heterogeneous catalyst. chemimpex.com
Contribution to Functional Materials Development
The unique structural and electronic properties of this compound and its derivatives contribute to the development of a wide range of functional materials, including supramolecular assemblies and advanced composites.
Supramolecular Assembly Components
Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions such as hydrogen bonding and π-π stacking. The pyridine ring in this compound and its derivatives is an excellent hydrogen bond acceptor and can participate in π-π stacking interactions.
Recent research has shown the use of a flexible diene, 3,3′-(1,4-phenylene)bis(N-(pyridin-3-ylmethyl)acrylamide) (PPMA), in the formation of coordination polymers that can undergo single-crystal-to-single-crystal [2+2] photopolymerization. acs.org This process leads to the formation of a two-dimensional layered coordination polymer of an organic polymer (CPOP). acs.org The resulting organic polymer can be molded into a transparent thin film with third-order nonlinear optical (NLO) activity. acs.org The pyridine-3-ylmethylamine moiety in the monomer plays a crucial role in the coordination with metal ions and in the hydrogen bonding interactions that pre-organize the molecules for the topochemical polymerization. acs.org
Advanced Composite Materials
The incorporation of this compound or its derivatives into composite materials can enhance their properties. For instance, the grafting of pyridine-containing polymers onto other materials can improve their thermal stability and create materials with new functionalities. mdpi.com
For example, pyridine-grafted copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized and shown to have good thermal stability up to 300 °C. mdpi.com These materials also exhibit potential for antimicrobial and fluorescence applications. mdpi.com The presence of the pyridine group within the polymer structure is key to these enhanced properties.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies
While DMAP is renowned for its role in conventional esterification and acylation reactions, future research is increasingly directed towards its application in more complex and atom-economical synthetic strategies.
One promising avenue is the expanded use of DMAP in multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and convergence. DMAP has been shown to be a highly effective catalyst for the one-pot, three-component synthesis of substituted 2-amino-2-chromenes under solvent-free microwave irradiation, offering high yields and short reaction times. acgpubs.orgresearchgate.net Future work will likely focus on expanding the scope of DMAP-catalyzed MCRs to generate diverse libraries of complex heterocyclic compounds with potential biological activity.
Another critical area is the application of DMAP in the total synthesis of complex natural products . Its ability to catalyze key transformations under mild conditions makes it an invaluable tool for constructing intricate molecular architectures. For instance, DMAP has been successfully employed in the total syntheses of Pravastatin (acetylation), Tubercidin (trifluoroacetylation), and Terpestacin (benzoylation). google.com Future research will likely see DMAP utilized in even more sophisticated synthetic sequences, enabling the efficient construction of novel and challenging natural product targets.
Furthermore, the role of DMAP in organocatalyzed polymerization is a rapidly emerging field. acs.org It has been identified as an effective catalyst for ring-opening polymerization (ROP) of cyclic esters like lactide, offering an alternative to traditional metal-based catalysts. taylorandfrancis.comacs.org This opens up new possibilities for the synthesis of biocompatible and biodegradable polymers with controlled molecular weights and architectures.
| Reaction Type | Substrates | Product | Key Advantage |
| Three-Component Reaction | Aromatic aldehydes, malononitrile, activated phenols | 2-Amino-2-chromenes | High efficiency, solvent-free, rapid |
| Total Synthesis (Acylation) | Complex intermediates in natural product synthesis | Acylated natural products (e.g., Pravastatin) | Mild conditions, high yield |
| Ring-Opening Polymerization | Cyclic esters (e.g., lactide) | Polyesters (e.g., polylactide) | Metal-free, controlled polymerization |
Advanced Mechanistic Studies and Computational Insights
A deeper understanding of the mechanistic pathways through which DMAP operates is crucial for optimizing existing reactions and designing new catalytic processes. Future research will heavily rely on a synergy between experimental kinetics and advanced computational studies.
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms. Recent computational studies on the selenium/DMAP-catalyzed oxidative carbonylation of alcohols have revealed the dual role of DMAP, acting as both a nucleophile and a hydrogen bond acceptor. acs.orgnih.gov DFT calculations showed that the formation of a key intermediate via nucleophilic substitution of DMAP at a carbonyl group is the most energetically favorable pathway. acs.orgnih.gov These studies provide quantitative data on transition state energies and reaction barriers, which are difficult to obtain experimentally.
Future computational work is expected to focus on:
Mapping potential energy surfaces for a wider range of DMAP-catalyzed reactions to identify rate-determining steps and potential side reactions.
Investigating the role of solvent effects on reaction kinetics and thermodynamics through implicit and explicit solvent models.
Modeling the behavior of chiral DMAP derivatives to predict enantioselectivity and guide the design of more effective asymmetric catalysts. researchgate.net
| Computational Method | System Studied | Key Insight | Calculated Parameter Example |
| DFT | Se/DMAP-catalyzed oxidative carbonylation | DMAP acts as both a nucleophile and a hydrogen bond acceptor. | Energy barrier for nucleophilic addition: 37.8 kJ mol⁻¹ |
| DFT | Acyl migration with chiral DMAP | Elucidation of transition state geometries to explain enantioselectivity. | Relative energies of diastereomeric transition states. |
These computational insights, when combined with in-situ spectroscopic techniques like ATR-FTIR, will provide a comprehensive picture of the catalytic cycle, enabling the rational design of more efficient and selective synthetic methods. nih.gov
Development of New Catalytic Systems
Building upon the fundamental structure of DMAP, researchers are actively developing new catalytic systems with enhanced activity, selectivity, and recyclability.
A significant area of development is in chiral DMAP derivatives for asymmetric catalysis . By introducing chiral scaffolds, such as binaphthyl groups or amino acid derivatives, into the DMAP framework, highly enantioselective catalysts have been created. tcichemicals.comresearchgate.net These catalysts have proven effective in the kinetic resolution of racemic alcohols and amines, as well as in the desymmetrization of meso compounds, providing access to valuable chiral building blocks. clockss.orgnih.govmsu.edu Future efforts will focus on designing catalysts with even higher selectivity factors (s-factors) and broader substrate scope.
Immobilization of DMAP on solid supports represents another key direction, addressing challenges related to catalyst separation and reuse. DMAP has been successfully tethered to various polymer backbones, such as polystyrene and hyperbranched silica, creating robust and recyclable heterogeneous catalysts. rsc.orgresearchgate.netacademie-sciences.fr These polymer-supported catalysts retain the high catalytic activity of homogeneous DMAP while allowing for simple recovery by filtration. rsc.org This approach is particularly valuable from a green chemistry perspective. rsc.org
Furthermore, the development of DMAP-based ionic liquids offers a unique catalytic medium. These compounds combine the catalytic activity of the DMAP moiety with the tunable properties of ionic liquids, such as high thermal stability and negligible vapor pressure. rsc.org They have been successfully employed as efficient and recyclable catalysts for syntheses like the Fischer indole (B1671886) synthesis. rsc.org
| Catalyst System | Key Feature | Example Application | Advantage |
| Chiral DMAP Derivatives | Enantioselectivity | Kinetic resolution of secondary alcohols | Access to enantiopure compounds |
| Polymer-Supported DMAP | Heterogeneous, Recyclable | Henry reaction, Acylation | Easy separation, reusability, reduced waste |
| DMAP-based Ionic Liquids | Recyclable catalytic medium | Fischer indole synthesis | High stability, low volatility |
Innovative Applications in Materials Science and Organic Chemistry
The unique properties of Dimethyl(pyridin-4-ylmethyl)amine are being harnessed for innovative applications that extend beyond its traditional role as a catalyst in small-molecule synthesis.
In materials science , DMAP-functionalized polymers are gaining significant attention. These materials can be designed as "catalytic nanoreactors" where the DMAP units are located within the hydrophobic core of self-assembled micelles in an aqueous environment, enhancing reaction rates and allowing for catalyst recovery. emich.edu DMAP is also being incorporated into specialty resins for electronics packaging . It serves as a potent catalyst in the synthesis and curing of epoxy resins, benzoxazine (B1645224) resins, and polyimides, enabling better control over polymerization and improving the thermal and mechanical properties of the final materials. bdmaee.net Another novel application is the use of DMAP as a capping agent to stabilize metal nanoparticles, such as gold and palladium, imparting water solubility and enabling their use in aqueous catalytic systems. acs.orgnih.gov
The surface modification of materials is another promising area. For instance, the esterification of wood fibers using DMAP as a catalyst can enhance their compatibility with hydrophobic polymer matrices in composite materials. researchgate.net
In organic chemistry , beyond catalysis, DMAP is being explored as a versatile building block. Its nucleophilic and basic properties allow it to be incorporated into larger molecular frameworks to imbue them with specific functions. For example, DMAP-embedded nanoporous conjugated polymers have been developed as highly active and stable heterogeneous organocatalysts that can be used in continuous-flow reactors. researchgate.net
Structure-Reactivity Correlations for Design of New Chemical Entities
A fundamental goal of future research is to establish clear and predictive structure-reactivity and structure-selectivity relationships. This knowledge is paramount for the de novo design of new DMAP-based catalysts and functional molecules with tailored properties.
For chiral DMAP catalysts , extensive studies are underway to correlate the catalyst's structural features—such as the nature of the chiral backbone, the position of substituents, and conformational rigidity—with the observed enantioselectivity in asymmetric reactions. nih.govbham.ac.uk For example, in the kinetic resolution of alcohols, it has been found that catalysts bearing certain amino acid side chains at the C-3 position of the pyridine (B92270) ring can exhibit superior stereoselectivity. clockss.org Computational modeling, in conjunction with experimental screening of catalyst libraries, is a powerful strategy to rationalize these observations and predict the optimal catalyst structure for a given transformation. researchgate.net
For achiral catalysts, research is focused on tuning the electronic and steric properties of DMAP analogs to enhance their catalytic activity. By introducing electron-donating or sterically bulky groups, it is possible to modulate the nucleophilicity and basicity of the pyridine nitrogen, leading to more potent catalysts. uni-muenchen.de For instance, theoretical studies have predicted, and experiments have confirmed, that conformationally restricted analogs of DMAP can exhibit significantly higher catalytic activity than DMAP itself.
The systematic variation of substituents and the quantitative analysis of their effects on reaction rates and selectivity will enable the development of predictive models. These models will accelerate the discovery of new chemical entities based on the this compound scaffold, with applications ranging from highly efficient catalysts for green chemistry to advanced materials with novel electronic and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
